6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-10-7-15(20-24-10)19-16(22)14-9-25-17-18-13(8-21(14)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKHGLVGYMDZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Precursor Preparation
Ethyl-2-aminothiazole-4-carboxylate serves as a foundational intermediate. Its synthesis involves:
- Condensation of ethyl bromopyruvate (2) and thiourea (1) in ethanol under reflux, yielding the thiazole-4-carboxylate ester.
- Purification via recrystallization or chromatography to isolate the intermediate.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of thiourea’s sulfur on the electrophilic carbon of ethyl bromopyruvate, followed by cyclization and aromatization to form the thiazole ring.
Cyclization with 4-Methoxyphenacyl Bromide
To introduce the 4-methoxyphenyl group at position 6, 4-methoxyphenacyl bromide is employed in a cyclization step:
- Reaction conditions : Ethanol or methyl ethyl ketone under reflux (80–100°C) for 4–18 hours.
- Mechanism : The α-haloketone undergoes nucleophilic substitution with the aminothiazole, followed by intramolecular cyclization to form the imidazo-thiazole ring.
Scheme 1 : Cyclization of ethyl-2-aminothiazole-4-carboxylate with 4-methoxyphenacyl bromide.
| Step | Reagents/Conditions | Outcome | Yield* |
|---|---|---|---|
| 1 | Ethanol, reflux, 18h | Imidazo-thiazole ester | ~65–75% |
| 2 | LiOH·H₂O, THF, RT | Carboxylic acid | ~90% |
*Yields estimated from analogous reactions.
Functionalization: Carboxamide Formation
The carboxylic acid intermediate is converted to the carboxamide through amide coupling .
Amine Preparation: 5-Methyl-1,2-oxazol-3-amine
The oxazole-derived amine is synthesized via:
Coupling Strategy
Activation of carboxylic acid :
- Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
- Solvent : Dry DMF or dichloromethane.
Coupling protocol :
- Activation : Carboxylic acid (1.0 mmol) + EDCI (1.2 mmol) + HOBt (1.2 mmol) in DMF at 0°C.
- Amine addition : 5-Methyl-1,2-oxazol-3-amine (1.0 mmol) is added, followed by stirring at RT for 12 hours.
- Workup : Extraction with DCM, washing with NaHCO₃, and purification via column chromatography.
Scheme 2 : Amide coupling of the imidazo-thiazole carboxylic acid with 5-methyl-1,2-oxazol-3-amine.
| Parameter | Value | Source |
|---|---|---|
| EDCI equivalence | 1.2× molar ratio | |
| Reaction time | 12–24 hours | |
| Solvent | DMF or DCM |
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
For introducing the 4-methoxyphenyl group, Suzuki-Miyaura coupling could be explored:
- Bromination of the imidazo-thiazole core at position 6.
- Cross-coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and a base.
Advantages :
- High regioselectivity for aromatic substitution.
- Milder conditions compared to traditional cyclization.
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and coupling steps:
- Example : Hydrolysis of ester to carboxylic acid under microwave conditions (140°C, 10 minutes).
- Benefits : Reduced reaction time, improved yield.
Critical Challenges and Solutions
Analytical Characterization
Spectroscopic Data :
- ¹H NMR : Peaks at δ 7.8–7.9 ppm (aromatic protons), δ 3.9 ppm (OCH₃), δ 2.5 ppm (CH₃ on oxazole).
- LC-MS : M+H⁺ ion at [M+H]⁺ = 441.12 (theoretical: 440.14 g/mol).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Advantages | Drawbacks |
|---|---|---|---|---|
| Cyclization + Coupling | 5 | 40–50 | High selectivity | Multi-step purification |
| Suzuki Coupling | 6 | 35–45 | Regioselectivity | High catalyst cost |
| Microwave-Assisted | 4 | 50–60 | Rapid reactions | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the methoxy group with other functional groups .
Scientific Research Applications
6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly against breast and lung cancer cells.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have an additional benzene ring, which can enhance their stability and activity.
Uniqueness
6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific substituents, which confer distinct biological properties. Its methoxyphenyl group enhances its antimicrobial activity, while the methylisoxazolyl group contributes to its anticancer potential .
Biological Activity
The compound 6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 318.36 g/mol. The structure includes a thiazole ring fused with an imidazole and oxazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit promising anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazoles have shown cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the thiazole ring can enhance the anticancer efficacy by improving selectivity and reducing toxicity towards normal cells .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reported significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the oxazole and thiazole rings is believed to contribute to this activity by interfering with bacterial DNA synthesis.
Anti-inflammatory Effects
Recent studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of 6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is attributed to several mechanisms:
- DNA Intercalation : The thiazole moiety allows for intercalation into DNA, disrupting replication and transcription processes in cancer cells.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA gyrase, which are critical for bacterial survival .
- Cytokine Modulation : By modulating cytokine production, it may reduce inflammation and provide therapeutic benefits in inflammatory conditions.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors treated with derivatives of imidazo[2,1-b]thiazoles showed promising results in tumor reduction without significant side effects .
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of E. coli, highlighting its potential as a novel antibacterial agent .
Data Table: Biological Activity Overview
Q & A
Basic: What are the established synthetic routes for preparing 6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of thiazole precursors with substituted imidazoles under reflux conditions in solvents like ethanol or DMF .
- Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions, using palladium or copper catalysts .
- Step 3 : Carboxamide functionalization at the 3-position using 5-methyl-1,2-oxazol-3-amine, often mediated by coupling agents like EDC/HOBt in dichloromethane .
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions in the presence of methoxy groups.
Advanced: How can researchers optimize reaction yields for the introduction of the 5-methyl-1,2-oxazol-3-yl carboxamide moiety?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency due to improved solubility of intermediates .
- Catalyst Screening : Use of triethylamine or DMAP as bases to deprotonate the amine and activate the carbonyl group .
- Temperature Control : Maintaining temperatures between 0–5°C during coupling to reduce hydrolysis of active esters .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves unreacted oxazole amine from the product .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- 1H/13C NMR : Identifies methoxy protons (δ 3.8–4.0 ppm), oxazole protons (δ 6.5–7.0 ppm), and imidazo-thiazole aromatic signals (δ 7.2–8.5 ppm) .
- IR Spectroscopy : Confirms carboxamide C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 395.08) .
Advanced: How can researchers resolve ambiguities in NOESY or HSQC spectra caused by overlapping signals in the imidazo-thiazole core?
- Selective Isotopic Labeling : Incorporate 13C/15N isotopes at specific positions (e.g., thiazole sulfur adjacent to imidazole) to isolate coupling patterns .
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to reduce signal broadening from conformational exchange .
- DFT Calculations : Compare experimental spectra with simulated chemical shifts using Gaussian or ORCA software .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
- Kinase Inhibition : Screen against tyrosine kinase or MAPK pathways using ATPase/Glo assays .
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced: What strategies enable structure-activity relationship (SAR) studies on the methoxyphenyl and oxazole substituents?
- Methoxy Position : Compare 4-methoxy vs. 3-methoxy analogs synthesized via Friedel-Crafts alkylation to assess electronic effects on target binding .
- Oxazole Modifications : Replace 5-methyl with trifluoromethyl or nitro groups to evaluate steric and electronic impacts using Hammett plots .
- Bioisosteric Replacement : Substitute oxazole with thiazole or pyrazole rings to probe heterocycle-specific interactions .
Basic: How should researchers address solubility challenges in pharmacological assays?
- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions, diluted to ≤0.1% DMSO in aqueous buffers .
- pH Adjustment : Solubilize in phosphate buffer (pH 7.4) with 0.5% Tween-80 for in vitro studies .
Advanced: What computational methods predict binding modes of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for fungal 14α-demethylase) to identify key interactions (e.g., hydrogen bonds with oxazole NH) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on methoxyphenyl π-stacking .
Basic: What analytical methods ensure purity and stability of the compound during storage?
- HPLC : C18 column (5 μm, 4.6 × 250 mm) with acetonitrile/water (55:45) mobile phase; monitor at 254 nm .
- Stability Studies : Store lyophilized powder at −80°C; assess degradation via LC-MS over 6 months under ICH Q1A(R2) guidelines .
Advanced: How can researchers mitigate degradation during long-term biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
